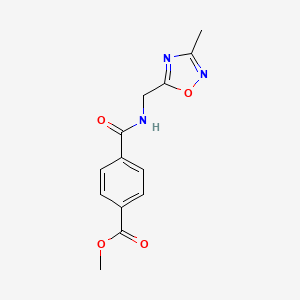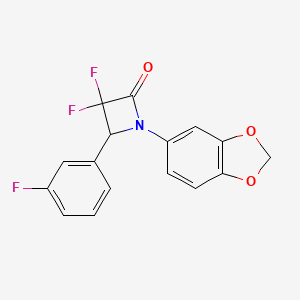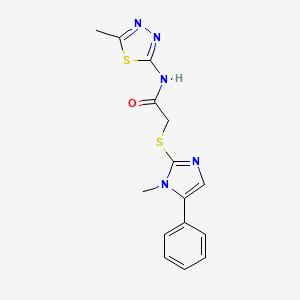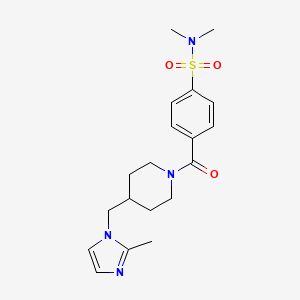![molecular formula C18H23N3O3 B3001202 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 872843-43-1](/img/structure/B3001202.png)
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Moldovan et al. (2017) focused on synthesizing a series of indol-3-yl-oxoacetamides, including compounds similar to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide. These compounds were evaluated for their potential as cannabinoid receptor type 2 ligands. One of the derivatives showed potent and selective CB2 ligand properties, suggesting applications in receptor-targeted therapies (Moldovan et al., 2017).
Hydroamination and Chemical Reactivity
Sobenina et al. (2010) explored the hydroamination of related compounds, leading to derivatives with different reactivities and yields. This study provides insights into the chemical reactivity of similar compounds, potentially useful in synthetic chemistry (Sobenina et al., 2010).
Potential Antipsychotic Properties
Research by Wise et al. (1987) investigated derivatives of 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide. They identified compounds with an antipsychotic-like profile, which did not interact with dopamine receptors. This suggests possible applications of similar compounds in the development of new antipsychotic drugs (Wise et al., 1987).
Imaging Cancer Tyrosine Kinase
A study by Wang et al. (2005) synthesized a compound for use as a positron emission tomography tracer in imaging cancer tyrosine kinase, indicating potential applications of similar compounds in cancer diagnostics (Wang et al., 2005).
Modulators of Serotonin Receptors
Ibrahim et al. (2017) explored marine-inspired compounds, including indole derivatives, for their role as modulators of serotonin receptors. These compounds showed significant antidepressant-like action and potent sedative activity, suggesting applications in mental health therapies (Ibrahim et al., 2017).
Electronic Structure Analysis
Al-Otaibi et al. (2022) conducted electronic structure analysis of a carboxamide derivative with antitumor activity. Their findings contribute to understanding the chemical characteristics and potential bioactivity of similar compounds (Al-Otaibi et al., 2022).
Serotonin Receptor Binding
Barf et al. (1996) examined the binding affinities of similar compounds to serotonin receptors, suggesting their relevance in the development of drugs targeting these receptors (Barf et al., 1996).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with indole derivatives can vary widely depending on their specific structure. It’s important to handle these compounds with care and use appropriate personal protective equipment. More specific safety information would typically be provided in a material safety data sheet for the specific compound .
Orientations Futures
Given the wide range of biological activities exhibited by indole derivatives, there is significant potential for the development of new therapeutic agents based on these compounds . Future research may focus on synthesizing new indole derivatives and studying their biological activities, with the aim of discovering new drugs for various diseases .
Propriétés
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-5-20(6-2)16(22)12-21-11-14(17(23)18(24)19(3)4)13-9-7-8-10-15(13)21/h7-11H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXKDHKAHRKPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid](/img/structure/B3001119.png)
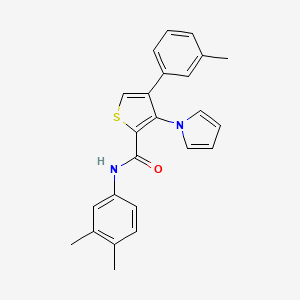
![N-(2-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3001123.png)
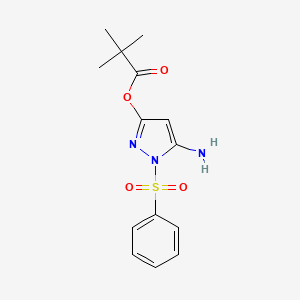
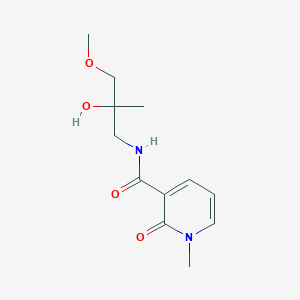
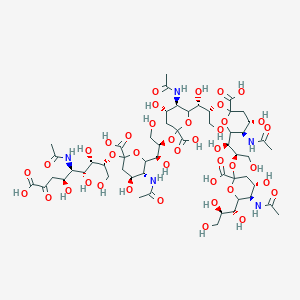
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B3001132.png)


![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)
